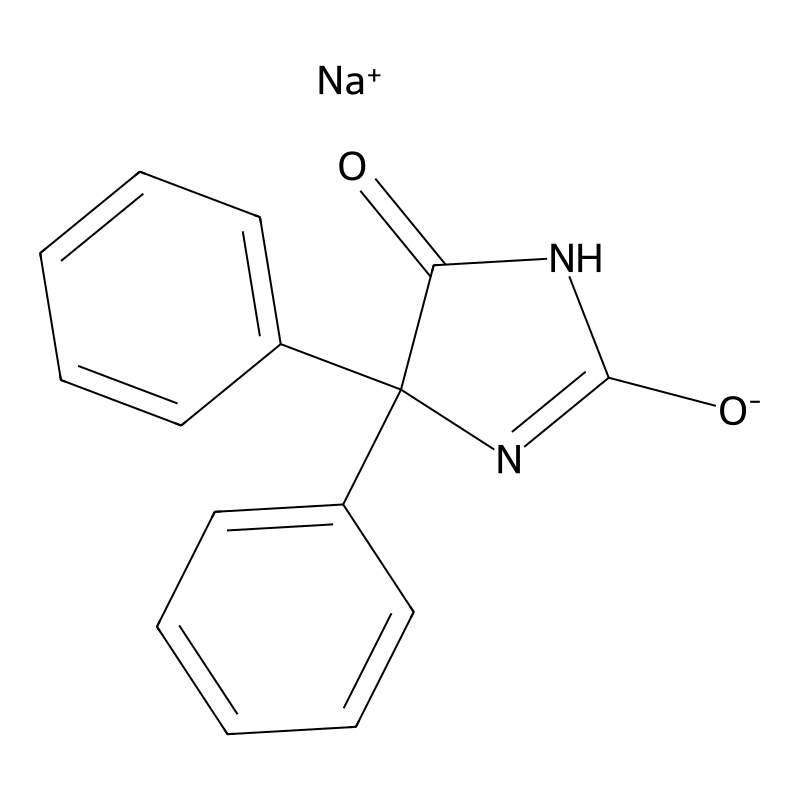

Phenytoin Sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)

Insoluble in cold water

One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides.

Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform

In water, 32 mg/L at 22 °C

7.11e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

phenytoin sodium mechanism of action voltage-gated sodium channels

Core Molecular Mechanism of Action

Phenytoin is a non-specific voltage-gated sodium channel (Nav) blocker [1]. Its key mechanism is use-dependent or state-dependent inhibition [2] [3]. The drug binds with higher affinity to sodium channels in their inactivated state—which predominate during sustained depolarization and high-frequency firing—than to channels in the resting state [2]. This binding stabilizes the inactivated state and prevents the channel from returning to the ready, resting state, thereby reducing the channel's availability for subsequent activation [2].

This state-dependent action selectively suppresses the persistent sodium current (INaP) and the high-frequency transient sodium current (INaT) that underlies seizure activity, while having minimal effect on normal, low-frequency neuronal signaling [1].

Structural Biology & Binding Sites

Atomic-level simulations provide insights into phenytoin's interaction with the channel protein. The diagram below illustrates this state-dependent blocking mechanism and the consequent inhibition of high-frequency firing.

Phenytoin's state-dependent blockade of voltage-gated sodium channels.

Research suggests phenytoin has several potential binding sites rather than a single specific residue [3]:

- Pore Domain and Voltage Sensor Interface: Simulations show surprisingly high-affinity binding at the interface between the pore domain and the voltage-sensing domain (S4), potentially involving residue R108 [3].

- Slow Inactivation Pathways: Phenytoin can bind to regions involved in slow inactivation, such as the P-loop, and may lock helices in place, preventing gate movement [3].

- Lack of DIVS6 Consensus Site: Unlike some antiarrhythmic drugs, phenytoin does not appear to significantly interact with the eukaryotic consensus binding site on the sixth transmembrane helix of domain IV (DIVS6) [3].

Impact of Genetic Mutations on Drug Sensitivity

The C121W mutation in the β1 subunit, associated with Generalized Epilepsy with Febrile Seizures Plus (GEFS+), results in reduced channel sensitivity to phenytoin [2]. This mutation alters channel gating properties, including a positive shift in steady-state inactivation and reduced cumulative inactivation, which subsequently diminishes the drug's inhibitory effect. This confirms that phenytoin's efficacy is highly dependent on normal channel gating dynamics [2].

Quantitative Pharmacological Data

| Parameter | Value / Relationship | Experimental Context / Notes |

|---|---|---|

| Therapeutic Range | 10–20 mg/L (total) [4] [5] | Narrow therapeutic index; free fraction is pharmacologically active. |

| Neurotoxicity & [Serum Concentration] | ||

| 10-20 mg/L | Occasional mild nystagmus [4] [6] | |

| 20-30 mg/L | Nystagmus [4] [6] | |

| 30-40 mg/L | Ataxia, slurred speech, tremor, nausea, vomiting [4] [6] | |

| 40-50 mg/L | Lethargy, confusion, hyperactivity [4] [6] | |

| >50 mg/L | Coma, seizures (rare) [4] [6] | |

| Inhibition of INaP (IC₅₀) | 53.1 µM (Cenobamate) [1] | Data shown for cenobamate, an ASM with selective INaP blockade. Phenytoin and carbamazepine show similar dose-response across Nav isoforms [1]. |

| Inhibition of INaT (IC₅₀) | >500 µM (Cenobamate) [1] | Demonstrates selectivity profile for INaP over INaT. |

| Sodium Channel Blockade | Non-specific across Nav1.1-Nav1.7 [1] | Phenytoin and carbamazepine show remarkably similar dose-response across all tested isoforms. |

Key Experimental Protocols

Research on phenytoin's mechanism relies on specific electrophysiological and computational methods. The workflow for a typical study integrating these techniques is shown below.

A combined workflow for electrophysiology and simulation experiments.

Functional Expression and Mutagenesis

- Cell Lines: Use mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) stably transfected with human sodium channel α subunits (e.g., Nav1.3) alongside wild-type or mutant (e.g., C121W) β1 subunits [2].

- Mutagenesis: Introduce point mutations via PCR-based site-directed mutagenesis to create stable cell lines for comparative studies [2].

Whole-Cell Voltage-Clamp Electrophysiology

This is the primary method for assessing sodium currents and drug effects [2].

- Protocols:

- Voltage-Dependent Inhibition: Cells are held at varying membrane potentials (e.g., from -120 mV to -60 mV) before a depolarizing test pulse. The reduction in current by phenytoin is measured at each holding potential [2].

- Frequency-Dependent Inhibition: A train of depolarizing pulses is applied at high frequencies (e.g., 10-100 Hz). The cumulative reduction in sodium current amplitude during the train in the presence of phenytoin is quantified [2].

- Data Analysis: Results are often interpreted using the modulated receptor model, which describes the different affinities of the drug for resting, open, and inactivated channel states [2].

Atomic-Level Computational Simulations

- Method: Use molecular dynamics simulation software on high-performance computing systems. Newly derived CHARMM models of phenytoin can be used [3].

- System: Simulations are run for microsecond timescales to observe unbiased drug binding to channel structures with close mammalian homology (e.g., bacterial NavAb) [3].

- Output: Identifies potential binding sites, binding energies, and the effect of drug binding on channel conformation and dynamics [3].

Therapeutic Implications & Research Directions

Phenytoin's non-specific blockade of all sodium channel isoforms explains its broad-spectrum efficacy but also its potential to worsen seizures in specific genetic epilepsies like Dravet syndrome, where Nav1.1 function is already impaired [1]. Current research focuses on developing isoform-selective sodium channel antagonists that spare Nav1.1 (found in GABAergic interneurons) while blocking Nav1.2 and Nav1.6 (found in principal excitatory neurons), which would provide a more targeted therapeutic effect with a potentially wider safety margin [1].

References

- 1. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]

- 2. An epilepsy mutation in the β1 subunit of the voltage-gated ... [sciencedirect.com]

- 3. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING ... [aesnet.org]

- 4. Phenytoin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Phenytoin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Phenytoin Toxicity - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Phenytoin Pharmacokinetics and CYP-Mediated Metabolism

Introduction and Overview

Phenytoin (5,5-diphenylhydantoin) is a first-generation antiepileptic drug that has been widely used since its introduction in 1937 for the treatment of generalized tonic-clonic seizures, complex partial seizures, and status epilepticus. Despite its long history of use, phenytoin remains clinically challenging due to its narrow therapeutic index and highly variable pharmacokinetics between individuals. The drug is classified as a Biopharmaceutics Classification System (BCS) class II compound, characterized by poor aqueous solubility and dose-dependent bioavailability. Phenytoin demonstrates nonlinear pharmacokinetics due to capacity-limited metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP2C19. This saturable metabolism means that small dosage increases can lead to disproportionately large increases in serum concentrations, pushing the drug into toxic ranges. Understanding the complex interplay between genetic polymorphisms, metabolic pathways, and drug interactions is essential for safe and effective clinical use of phenytoin, particularly in research and drug development contexts where predicting metabolic behavior is crucial.

The therapeutic range for phenytoin is narrow (10-20 μg/mL or 40-80 μmol/L), with concentrations above this range associated with significant neurological toxicity including nystagmus, ataxia, sedation, and cognitive impairment. Approximately 90% of phenytoin is bound to plasma proteins, primarily albumin, meaning that conditions affecting protein binding (renal impairment, hepatic disease, hypoalbuminemia) can significantly alter free drug concentrations and pharmacological effects. The complex metabolic profile of phenytoin, involving multiple cytochrome P450 enzymes and generation of reactive intermediates, contributes to its diverse adverse effect profile, which ranges from minor side effects like gingival hyperplasia to severe, life-threatening reactions such as Stevens-Johnson syndrome, toxic epidermal necrolysis, and drug-induced hepatotoxicity.

Metabolic Pathways of Phenytoin

Primary Metabolism via CYP2C9 and CYP2C19

Phenytoin undergoes extensive hepatic metabolism to form the primary inactive metabolite 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). This transformation is predominantly catalyzed by CYP2C9 (80-90%) with a smaller contribution from CYP2C19 (10-20%) [1] [2]. The reaction proceeds through a reactive arene oxide intermediate, which has been implicated in various idiosyncratic adverse reactions to phenytoin, including cutaneous reactions and hepatotoxicity [1] [3]. The formation of p-HPPH exhibits stereoselective characteristics, with CYP2C9 preferentially producing the (S)-p-HPPH stereoisomer by a ratio of up to 40:1, while CYP2C19 generates approximately equal ratios of (R)-p-HPPH and (S)-p-HPPH (1:1) [1]. This stereoselectivity provides a potential method for phenotyping CYP2C9 and CYP2C19 activity in clinical and research settings by measuring the ratio of these stereoisomers.

The metabolic pathway then proceeds through several secondary transformations:

Glucuronidation: p-HPPH undergoes glucuronidation via several uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9. This conjugation reaction enhances the hydrosolubility of the metabolite for renal excretion and may serve a protective role by preventing peroxidase-mediated conversion of hydroxyphenytoin to toxic reactive metabolites [1].

Catechol Formation: Hydroxyphenytoin can be further metabolized to a catechol metabolite (3',4'-diHPPH) by several P450 enzymes, with CYP2C19 being the most effective catalyst. However, due to their relative abundance in the liver, CYP2C9 and CYP3A4 may contribute significantly to this transformation. Additional enzymes including CYP3A5, CYP3A7, CYP2D6, and CYP2B6 also demonstrate some capacity for catechol formation [1].

Quinone Formation: The catechol metabolite can spontaneously oxidize to form a reactive quinone metabolite, which can be converted back to the catechol by NAD(P)H quinone dehydrogenase (NQO1). Alternatively, the catechol can be methylated by catechol-O-methyltransferase (COMT) to form a methylcatechol derivative that is excreted in urine [1].

Table 1: Key Enzymes Involved in Phenytoin Metabolism

| Metabolic Step | Primary Enzyme(s) | Additional Contributing Enzymes | Key Features |

|---|---|---|---|

| Primary hydroxylation | CYP2C9 (80-90%), CYP2C19 (10-20%) | - | Stereoselective: CYP2C9 favors S-p-HPPH (40:1), CYP2C19 produces racemic mixture |

| Arene oxide detoxification | Microsomal epoxide hydrolase (EPHX1) | CYP1A2, CYP2C19, CYP2E1, CYP2A6, CYP2D6, CYP2C8, CYP2C9, CYP3A4 | Reactive intermediate implicated in hypersensitivity |

| Glucuronidation | UGT1A1, UGT1A4, UGT1A6, UGT1A9 | UGT2B15 | Stereoselective: UGT1A1 prefers S-isomer; UGT1A9 and UGT2B15 prefer R-isomer |

| Catechol formation | CYP2C19 (most efficient) | CYP2C9, CYP3A4, CYP3A5, CYP3A7, CYP2D6, CYP2B6 | Secondary metabolism pathway |

| Quinone formation | Non-enzymatic oxidation | NQO1 (reversal) | Generation of reactive metabolite |

The following diagram illustrates the complete metabolic pathway of phenytoin, showing the primary and secondary metabolic routes and the enzymes involved at each step:

> Figure 1: Comprehensive Metabolic Pathway of Phenytoin Showing Primary and Secondary Routes and Responsible Enzymes

Transport and Distribution

While metabolism represents the primary elimination pathway for phenytoin, transport mechanisms also contribute to its distribution and excretion. The most widely studied transporter for phenytoin is P-glycoprotein (ABCB1), which has been demonstrated in vitro to transport phenytoin across concentration gradients in cell lines [1]. ABCB1 expression at the blood-brain barrier may contribute to resistance to antiepileptic drugs including phenytoin, as overexpression in the epileptic brain could potentially limit central nervous system penetration. Experiments in rats suggest a potential role for ABCC2 (MRP2) in transporting phenytoin across the blood-brain barrier, though in vitro studies have not supported transport through ABCC1, ABCC2, or ABCC5 [1]. The clinical significance of transporter-mediated effects on phenytoin pharmacokinetics appears to be modest compared to the substantial impact of metabolic enzymes, though genetic polymorphisms in transporters may contribute to interindividual variability in treatment response.

Genetic Polymorphisms and Clinical Impact

CYP2C9 Genetic Variants

The CYP2C9 enzyme exhibits several clinically relevant genetic polymorphisms that significantly impact phenytoin metabolism. The most extensively studied variants are CYP2C9*2 (rs1799853, C>T) and CYP2C9*3 (rs1057910, A>C), which result in decreased enzymatic activity compared to the wild-type CYP2C91 allele [1]. The CYP2C93 variant has been consistently associated with substantially reduced metabolism of phenytoin both in vitro and in vivo, while evidence for CYP2C92 has been more contradictory, with some studies showing reduced metabolism and others showing minimal effect [1]. This discrepancy may be explained by additional variants in the CYP2C9 promoter region that are in linkage disequilibrium with CYP2C192 [1]. Additional CYP2C9 variants present in specific populations, including CYP2C95, *6, *8, and *11 (but not CYP2C99), have also been associated with decreased phenytoin metabolism [1].

The functional impact of these polymorphisms is substantial. A 2021 meta-analysis demonstrated that Michaelis-Menten constant (Km) was significantly higher in patients with CYP2C9 intermediate metabolizer phenotypes (CYP2C9IM/CYP2C19EM and CYP2C9IM/CYP2C19IM) compared to extensive metabolizers (CYP2C9EM/CYP2C19EM) by 2.16 and 1.55 mg/L, respectively (p < 0.00001, p < 0.0001) [4]. Similarly, the maximum rate of metabolism (Vmax) was significantly lower in control groups compared to CYP2C9 intermediate metabolizers by 3.10 and 3.53 mg/kg/day (p = 0.00001, <0.0001) [4]. This meta-analysis concluded that the appropriate dosage regimen for patients with CYP2C9 intermediate metabolizer phenotypes to achieve therapeutic phenytoin levels was 2.1-3.4 mg/kg/day, notably lower than standard dosing [4].

CYP2C19 Genetic Variants

While CYP2C19 plays a secondary role in phenytoin metabolism compared to CYP2C9, its genetic polymorphisms still contribute meaningfully to interindividual variability. The primary variants studied include CYP2C19*2 (rs4244285) and CYP2C19*3, which are associated with decreased enzyme function [1]. A study of CYP2C19 rs4244285 in epileptic patients showed decreased phenytoin metabolism in heterozygotes compared to *1 homozygotes [1]. Research in Japanese adult patients with epilepsy found that mean Michaelis-Menten constants (Km) in heterozygous extensive metabolizers and poor metabolizers of CYP2C19 were 22% and 54% higher, respectively, than those without mutations in CYP2C9/19 genes [5]. However, the impact of CYP2C19 polymorphisms appears to be more pronounced at higher phenytoin doses, suggesting that CYP2C19's contribution to metabolism becomes more important when the primary CYP2C9 pathway approaches saturation [5].

Table 2: Impact of CYP Genotypes on Phenytoin Pharmacokinetic Parameters

| Genotype Group | Michaelis-Menten Constant (Km) | Maximum Metabolic Rate (Vmax) | Recommended Daily Dose | Study Findings |

|---|---|---|---|---|

| CYP2C9EM/CYP2C19EM (Control) | Reference | Reference | Standard dosing | Normal metabolic capacity |

| CYP2C9IM/CYP2C19EM | ↑ 2.16 mg/L (p<0.00001) | ↓ 3.10 mg/kg/day (p=0.00001) | 2.1-3.4 mg/kg/day | Significantly impaired metabolism |

| CYP2C9IM/CYP2C19IM | ↑ 1.55 mg/L (p<0.0001) | ↓ 3.53 mg/kg/day (p<0.0001) | 2.1-3.4 mg/kg/day | Severely impaired metabolism |

| CYP2C19 heterozygous EM | ↑ 22% | Not significantly different | Standard dosing | Moderate impact, careful at higher doses |

| CYP2C19 PM | ↑ 54% | Not significantly different | Reduced dosing | Substantial impact, requires dose reduction |

Population-Specific Genetic Considerations

The impact of genetic polymorphisms on phenytoin metabolism exhibits important ethnic and geographic variations. A systematic review focused on the Middle East and North Africa (MENA) region confirmed that CYP2C92 and *3 variants significantly reduce phenytoin metabolism in these populations, while the impacts of CYP2C192 and *3 variants were less clear [6]. The review noted appreciable variability in minor allele frequencies both between and within MENA countries, highlighting the importance of population-specific pharmacogenetic considerations [6]. Similarly, a study in healthy individuals from South India demonstrated a significant correlation between CYP2C9 genotype and the metabolic ratio of phenytoin to p-HPPH, while CYP2C19 polymorphisms played only a minor role [7]. These findings underscore that while CYP2C9 polymorphisms consistently impact phenytoin metabolism across populations, the relative contribution of CYP2C19 may vary based on ethnic background and corresponding genotype frequencies.

Experimental Methodologies and Analytical Approaches

Genotyping Methods

Several well-established methodologies exist for determining CYP2C9 and CYP2C19 genotypes in clinical and research settings. The polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) method has been widely used for identifying key CYP2C9 (2, *3) and CYP2C19 (2, *3) variants [7]. This technique involves DNA extraction from patient blood samples, amplification of target genetic regions using specific primers, digestion with restriction enzymes that cut at variant-specific sites, and separation of fragments by gel electrophoresis to identify polymorphisms based on banding patterns.

More modern approaches include:

- Real-time PCR with specific fluorescent probes (TaqMan assays) for high-throughput genotyping

- Next-generation sequencing for comprehensive analysis of entire CYP2C9 and CYP2C19 genes

- DNA microarray technology for simultaneous testing of multiple pharmacogenetic variants

For research purposes, quality control measures should include replication of a percentage of samples, positive controls with known genotypes, and negative controls (no template) to ensure accuracy. For clinical applications, genotyping methods should be validated according to regulatory guidelines, with demonstrated accuracy, precision, and reproducibility.

Phenytoin and Metabolite Quantification

Accurate quantification of phenytoin and its metabolites is essential for pharmacokinetic studies. Reverse-phase high-performance liquid chromatography (HPLC) with UV detection has been extensively used for simultaneous measurement of phenytoin and its major metabolite p-HPPH [7]. Typical methodologies involve:

- Sample preparation: Protein precipitation using acetonitrile or methanol followed by centrifugation

- Chromatographic separation: C18 column with mobile phase consisting of acetonitrile and phosphate buffer (often approximately 35:65 ratio)

- Detection: UV detection at wavelengths around 210-220 nm

- Quantification: Peak area comparison to standard curves of known concentrations

More advanced techniques include liquid chromatography-tandem mass spectrometry (LC-MS/MS) which offers superior sensitivity and specificity, particularly for stereoselective analysis of (R)- and (S)-p-HPPH [1]. The stereoselective metabolism of phenytoin provides a unique opportunity to phenotype CYP2C9 and CYP2C19 activity in vivo by measuring the ratio of (S)-p-HPPH to (R)-p-HPPH, with higher ratios indicating greater CYP2C9 contribution to metabolism [1] [5].

Population Pharmacokinetic Modeling

Nonlinear mixed-effects modeling approaches (such as NONMEM) have been successfully applied to study the population pharmacokinetics of phenytoin and quantify the effects of genetic polymorphisms [5]. These methodologies typically involve:

- Collection of sparse concentration-time data from patients receiving phenytoin therapy

- Development of structural pharmacokinetic models accounting for nonlinear (Michaelis-Menten) elimination

- Incorporation of covariate effects including CYP genotypes, demographic factors, and clinical characteristics

- Model validation using techniques such as bootstrap analysis and visual predictive checks

These population approaches have demonstrated that patients with the CYP2C9 Leu359 allele (*3 variant) show dramatically increased serum phenytoin concentrations even at lower daily doses, while patients with CYP2C19 mutations require careful dosing adjustment particularly at higher daily doses [5].

Advanced Research Applications and Future Directions

Physiologically Based Pharmacokinetic (PBPK) Modeling

Recent advances in PBPK modeling have provided powerful tools for predicting phenytoin pharmacokinetics and drug-drug interactions. A comprehensive PBPK model developed using GastroPlus software successfully recapitulated phenytoin exposure after single and multiple intravenous and oral doses ranging from 248 to 900 mg, including dose-dependent nonlinearity and food effects [2]. This model incorporated:

- Saturable metabolism via CYP2C9 and CYP2C19

- Autoinduction potential after multiple doses

- Formulation-specific absorption parameters for different oral products

- Protein binding with experimentally determined fraction unbound

The verified PBPK model accurately predicted clinically significant drug interactions with CYP2C9 inhibitors (fluconazole), CYP2C19 substrates (omeprazole), and CYP3A4 substrates affected by phenytoin induction (itraconazole), with simulated-to-observed DDI AUC ratios ranging from 0.89 to 1.25 [2]. This demonstrates the utility of PBPK modeling in drug development to assess various DDI scenarios without conducting extensive clinical trials.

Bayesian Meta-Regression Approaches

Advanced statistical methods such as Bayesian meta-regression have been employed to quantify inter-individual variability in CYP2C9 and CYP2C19 pharmacokinetics and derive pathway-related uncertainty factors for chemical risk assessment [8]. This approach involves:

- Extensive literature search to identify pharmacokinetic data for probe substrates

- Bayesian hierarchical modeling to integrate data from multiple studies

- Quantification of enzyme function differences across phenotypic groups

- Derivation of compound-specific and pathway-related uncertainty factors

These analyses have demonstrated that enzyme function (driven by inter-phenotypic differences) and fraction metabolized (Fm) exhibit the highest impact on metabolism variability, with CYP2C9- and CYP2C19-related uncertainty factors ranging from 2.7 to 12.7, exceeding the default factor for human variability in toxicokinetics (3.16) for poor metabolizers and major substrates (Fm >60%) [8].

Clinical Implementation and Personalized Dosing

The accumulating evidence regarding CYP2C9 and CYP2C19 polymorphisms has led to the development of clinical pharmacogenetic guidelines for phenytoin dosing. The Clinical Pharmacogenetics Implementation Consortium (CPIC) and other organizations have provided specific recommendations for adjusting phenytoin dosing based on CYP2C9 genotype, with consideration of CYP2C19 status [6]. Implementation strategies include:

- Preemptive genotyping of high-risk patients prior to phenytoin initiation

- Reactive testing for patients experiencing adverse effects or unusual response

- Decision support tools integrating genotype results with clinical factors

- Therapeutic drug monitoring with genotype-informed interpretation

Future research directions should focus on prospective validation of genotype-guided dosing algorithms, cost-effectiveness of preemptive genotyping strategies, and incorporation of additional genetic variants beyond CYP2C9 and CYP2C19 that may contribute to phenytoin variability.

Conclusion

References

- 1. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Physiologically Based Pharmacokinetic ... [mdpi.com]

- 3. Phenytoin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. A meta-analysis of effects of CYP2C9 and CYP2C19 ... [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of genetic polymorphisms of CYP2C9 and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Genetic Polymorphisms on Phenytoin ... [link.springer.com]

- 7. Influence of the CYP2C9 AND CYP2C19 polymorphisms ... [pubmed.ncbi.nlm.nih.gov]

- 8. Inter-phenotypic differences in CYP2C9 and CYP2C19 ... [sciencedirect.com]

phenytoin sodium therapeutic range and therapeutic drug monitoring

Therapeutic Range & Pharmacokinetics

The table below outlines the established therapeutic range and fundamental pharmacokinetic parameters for phenytoin.

| Parameter | Standard Value / Range | Notes & Clinical Implications |

|---|---|---|

| Therapeutic Range (Total) [1] [2] | 10 - 20 μg/mL (mg/L) | Effective for tonic-clonic and complex partial seizures. |

| Therapeutic Range (Unbound) [2] | 1 - 2 μg/mL | Pharmacologically active fraction; critical to monitor in conditions with altered protein binding. |

| Toxic Level | >20 μg/mL | Neurotoxic effects become increasingly probable above this level [2]. |

| Protein Binding [2] [3] | ~90% | Highly bound to albumin. Reduced binding in hypoalbuminemia, renal failure, or uremia increases free fraction [1] [2]. |

| Elimination Half-Life [3] | 7 - 42 hours (average 22 hrs) | Exhibits non-linear (zero-order) kinetics at higher concentrations, meaning small dose increases can lead to disproportionate rises in serum levels [2] [3]. |

| Time to Peak (Oral, IR) [3] | 1.5 - 3 hours | Absorption can be delayed in acute overdose situations [2]. |

| Bioavailability (Oral Capsules) [4] | ~90% | Important when switching between intravenous (100% bioavailable) and oral formulations [4]. |

Protocol for Therapeutic Drug Monitoring

Phenytoin TDM is not routinely required for all patients but is essential in specific clinical scenarios to guide dosing and ensure safety [1].

When to Monitor

Drug level monitoring should be considered in the following situations [1]:

- Assessment of Adherence: To confirm patient compliance with the prescribed regimen.

- Unexplained Loss of Seizure Control: To determine if levels are sub-therapeutic.

- Suspected Toxicity: When clinical signs of toxicity are present.

- Dose Adjustment: After any change in phenytoin dosage.

- Pharmacokinetic Interaction: When starting or stopping interacting drugs.

- Onset of Specific Conditions: During pregnancy, organ failure (liver/renal), or status epilepticus.

Specimen Collection & Interpretation

- Trough Level: The optimal time for blood sampling is immediately before the next dose (trough level) [1].

- Steady State: Allow at least 5 to 7 days after a dose change before checking a level to ensure steady-state concentrations have been achieved, due to its long and variable half-life.

The diagram below illustrates the core workflow for interpreting phenytoin serum levels and key clinical decision points.

Decision workflow for phenytoin TDM integrates level with clinical context.

Key Methodologies & Clinical Considerations

Correcting for Altered Protein Binding

In patients with hypoalbuminemia or renal impairment, the measured total phenytoin level can be misleadingly low because the unbound (active) fraction is increased. In such cases, monitoring unbound (free) phenytoin levels is clinically more relevant [2] [3]. The following formula (Sheiner-Tozer equation) can provide an adjusted phenytoin level, though its use in clinical practice is limited [2]:

Adjusted Phenytoin Concentration = (Measured Total Phenytoin Concentration) / [(0.2 × Albumin) + 0.1]

Critical Drug Interactions

Phenytoin is metabolized by the hepatic cytochrome P450 system (primarily CYP2C9 and CYP2C19) and is also a potent enzyme inducer. This leads to numerous interactions [2] [3]:

- Inhibitors (Increase Phenytoin Levels): Amiodarone, fluconazole, metronidazole, sodium valproate, cotrimoxazole, chloramphenicol.

- Inducers (Decrease Phenytoin Levels): Carbamazepine, rifampin, chronic alcohol use.

- Protein-Binding Displacers: Valproic acid increases the free fraction of phenytoin.

- Phenytoin as an Inducer: Phenytoin can reduce the efficacy of many drugs, including oral contraceptives, warfarin, and many chemotherapeutic agents.

Toxicity and Adverse Effect Management

Neurotoxicity

Signs of neurotoxicity are concentration-dependent [2] [3]:

| Serum Concentration (μg/mL) | Observed Signs & Symptoms |

|---|---|

| 10-20 | Occasional mild nystagmus |

| 20-30 | Nystagmus |

| 30-40 | Ataxia, slurred speech, tremor, nausea, vomiting |

| 40-50 | Lethargy, confusion, hyperactivity |

| >50 | Coma, seizures |

Other Notable Adverse Effects

- Dermatological: Severe reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis. Screening for the HLA-B*1502 allele in Han Chinese and Thai patients is recommended before initiation [1].

- Chronic Use: Can lead to peripheral neuropathy, megaloblastic anemia (due to folate deficiency), decreased bone mineral content (osteomalacia), and gingival hyperplasia [2].

- Intravenous Administration: Risk of cardiovascular collapse (hypotension, bradycardia) if infused too rapidly (must not exceed 50 mg/minute) and purple glove syndrome [2].

Management of Toxicity

There is no specific antidote. Management is primarily supportive care, including [2]:

- Discontinuation of phenytoin.

- Activated charcoal can be considered for recent acute ingestion.

- Hemodialysis is generally not effective due to high protein binding.

Formulation and Bioequivalence Alert

A critical practical consideration is that different phenytoin products are not bioequivalent.

- Phenytoin Sodium Salt (used in capsules and injectables) contains about 92% phenytoin acid.

- Phenytoin Acid (used in chewable tablets and suspensions) is 100% active drug.

Switching between formulations without dose adjustment can lead to toxicity or loss of efficacy. Patients should be maintained on a specific manufacturer's product [1] [4].

References

phenytoin sodium pharmacogenomics HLA-B*1502 CYP2C9 polymorphism

Clinical Significance and Risk Quantification

The combination of HLA-B and CYP2C9 genotyping is crucial for personalizing phenytoin therapy, aiming to maximize efficacy while minimizing the risk of serious toxicity.

Table 1: Key Genetic Variants in Phenytoin Pharmacogenomics

| Gene/Variant | Phenotypic Consequence | Clinical Impact & Associated Risks | Key Quantitative Associations |

|---|---|---|---|

| HLA-B*15:02 | Positive carrier status | Significantly increased risk of Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) [1] [2]. | The calculated risk of phenytoin-induced SJS/TEN in HLA-B*15:02 carriers is 0.65% [1]. |

| CYP2C9*2 (rs1799853) | Decreased enzyme function | Reduced phenytoin clearance; higher risk of dose-related adverse effects and possibly SCARs due to drug accumulation [3] [1]. | N/A |

| CYP2C9*3 (rs1057910) | Markedly decreased enzyme function | Substantially reduced phenytoin clearance; strongly associated with phenytoin-related SCARs (including SJS, TEN, and DRESS) [3]. | Odds Ratio (OR) for SCARs: 12 (95% CI: 6.6–20); Meta-analysis OR: 11 (95% CI: 6.2–18) [3]. |

Molecular Mechanisms and Functional Pathways

The toxicity associated with phenytoin arises from an interplay between its pharmacokinetics (how the body processes the drug) and immunogenetic factors.

Figure 1: Mechanistic pathways of phenytoin efficacy and toxicity. CYP2C9 status determines primary metabolic fate; poor metabolizer status shunts drug toward alternative pathways generating reactive metabolites and dose-related toxicity. `HLA-B15:02` presentation of reactive metabolites triggers severe immunologic reactions.*

- Pharmacokinetic Pathway (CYP2C9): Phenytoin is predominantly metabolized by the CYP2C9 enzyme into an inactive metabolite [3] [2]. The CYP2C9*2 and *3 variants result in a poor metabolizer phenotype, leading to significantly reduced clearance of the drug [1]. This causes phenytoin to accumulate at standard doses, resulting in supratherapeutic plasma levels and an increased risk of classic dose-related CNS toxicity (e.g., nystagmus, ataxia, slurred speech) and other adverse effects [1] [2].

- Immunological Pathway (HLA-B*15:02): The prevailing hypothesis is that in individuals with reduced CYP2C9 activity, a larger fraction of the drug may be shunted toward alternative metabolic pathways, potentially generating reactive metabolites [3]. These metabolites can bind to proteins in the skin, forming neoantigens. In carriers of the HLA-B*15:02 allele, this drug-peptide complex is presented to T-cells, triggering a massive and harmful immune response that manifests as SCARs like SJS/TEN [4]. Studies have confirmed that patients with phenytoin-induced SCARs, especially those carrying the CYP2C9*3 variant, have significantly higher plasma phenytoin levels, providing a functional link between the two genes [3].

Clinical Implementation and Dosing Guidelines

International consortia have developed specific guidelines for phenytoin dosing based on a patient's combined HLA-B and CYP2C9 genotype.

Table 2: CPIC Dosing Recommendations for Phenytoin Based on Genotype (2020) [1]

| CYP2C9 Phenotype | HLA-B*15:02 Status | Implication | Therapeutic Recommendation |

|---|---|---|---|

| Any phenotype | Positive | High risk of SJS/TEN | Avoid phenytoin/fosphenytoin in phenytoin-naïve patients. Also avoid carbamazepine and oxcarbazepine. [1] |

| Normal Metabolizer | Negative | Normal metabolism | Use standard dosing. Adjust based on therapeutic drug monitoring (TDM) and response. [1] |

| Intermediate Metabolizer (e.g., 1/3, 2/2) | Negative | Reduced metabolism; higher toxicity risk | Standard loading dose. Reduce maintenance dose by ~25%. Adjust based on TDM and response. [1] [2] |

| Poor Metabolizer (e.g., 3/3) | Negative | Significantly reduced metabolism; high toxicity risk | Standard loading dose. Reduce maintenance dose by ~50%. Adjust based on TDM and response. [1] [2] |

Key Experimental Methodologies

For researchers, understanding the foundational studies is critical. The landmark genome-wide association study (GWAS) by Chung et al. (2014) established the core methodology for identifying these genetic risks [3].

- Study Design: A multi-center, case-control study conducted from 2002-2014, involving participants from Taiwan, Japan, and Malaysia.

- Participants:

- Cases: 105 with phenytoin-related SCARs (61 SJS/TEN, 44 DRESS).

- Controls: 78 with maculopapular exanthema, 130 phenytoin-tolerant controls, and 3,655 general population controls.

- Genomic Analysis:

- Genome-Wide Association Study (GWAS): The initial analysis compared 60 SCAR cases with 412 population controls to identify genetic loci reaching genome-wide significance without prior hypothesis.

- Direct Sequencing: Significantly associated loci on chromosome 10q23.33 (containing CYP2C genes) were directly sequenced to pinpoint causal variants, identifying the missense variant CYP2C9*3 (rs1057910).

- Replication Analysis: The association of CYP2C9*3 with SCARs was validated in independent cohorts from Taiwan (30 cases, 130 tolerant controls), Japan (9 cases, 2869 controls), and Malaysia (6 cases, 374 controls).

- Functional Validation: Plasma phenytoin concentrations measured prior to drug discontinuation provided functional validation, demonstrating delayed clearance in SCAR patients, particularly in CYP2C9*3 carriers.

Population-Specific Considerations and Future Directions

- Ethnic Distribution: The HLA-B*15:02 allele is most prevalent in certain Asian populations, including Han Chinese, Thai, Malaysian, and parts of the Indian subcontinent, with allele frequencies ranging from 1% to over 20% [2]. It is rare (<1%) in Japanese, European, and several sub-Saharan African populations [2] [4]. This makes pre-emptive genotyping a cost-effective strategy in high-prevalence regions.

- Clinical Adoption: Despite strong evidence, the routine clinical implementation of pre-emptive pharmacogenetic testing faces barriers, including cost, turnaround time, and provider education [5]. However, the high utilization rates of drugs with PGx recommendations (like phenytoin) support the move toward pre-emptive, panel-based testing over reactive single-gene tests [5] [6].

References

- 1. Phenytoin Therapy and HLA-B*15:02 and CYP2C9 Genotype [ncbi.nlm.nih.gov]

- 2. : Uses, Dosage, Side Effects and More | MIMS Singapore Phenytoin [mims.com]

- 3. Hypersensitivity: It's Time for Some Individuality - PMC Phenytoin [pmc.ncbi.nlm.nih.gov]

- 4. Role of pharmacogenomics for prevention ... [frontiersin.org]

- 5. Real‐World Utilization of Medications With ... [pmc.ncbi.nlm.nih.gov]

- 6. Utilisation of drugs with pharmacogenetic ... [nature.com]

Comprehensive Technical Analysis: Phenytoin Sodium's Mechanisms in Neuronal Excitability and Seizure Prevention

Introduction and Molecular Mechanisms of Action

Phenytoin sodium, a hydantoin derivative first synthesized in 1908 and established as an antiseizure medication in 1938, remains a cornerstone in epilepsy treatment despite nearly a century of clinical use. Its primary therapeutic action involves selective inhibition of voltage-gated sodium channels (VGSCs) in neuronal membranes, particularly effective in suppressing the sustained repetitive firing that characterizes seizure activity without significantly impairing normal neuronal function. This selective action stems from phenytoin's state-dependent binding preference for sodium channels in their inactivated state, allowing normal low-frequency neuronal signaling while preventing the high-frequency burst firing central to seizure propagation [1] [2].

The molecular specificity of phenytoin derives from its interaction with the α-subunit of VGSCs, with research indicating particular affinity for channels containing Nav1.2 and Nav1.6 subunits prevalent in cortical and hippocampal neurons. At concentrations within the therapeutic range (10-20 μg/mL or 40-80 μM), phenytoin produces use-dependent blockade of sodium channels, meaning its inhibitory effects intensify with increased neuronal firing rates. This property explains its particular efficacy in terminating seizure activity while minimally affecting normal brain function [3] [2]. Beyond its primary action on sodium channels, phenytoin demonstrates modulatory effects on several secondary targets including voltage-gated calcium channels, neurotransmitter systems (particularly enhancing GABAergic inhibition), and various intracellular signaling pathways, though these appear clinically less significant than its sodium channel effects [2].

Molecular Mechanisms and Neuronal Targets

Voltage-Gated Sodium Channel Modulation

Phenytoin's primary mechanism involves allosteric modulation of voltage-gated sodium channels, with particularly high affinity for the slow-inactivated state rather than the fast-inactivated state as traditionally believed. Recent electrophysiological studies demonstrate that phenytoin enhances slow inactivation processes while having minimal effects on fast inactivation, contrary to long-standing assumptions in the literature. This action stabilizes sodium channels in non-conducting conformations during sustained depolarizations, effectively preventing the high-frequency action potential firing characteristic of epileptiform activity [4]. The drug binds to Site 2 of the sodium channel α-subunit, a common binding locus for anticonvulsants and local anesthetics, with its binding affinity markedly increased when channels are in inactivated states rather than resting states [2].

The voltage-sensor trapping model provides the most current understanding of phenytoin's action, suggesting the drug interacts with the activated voltage sensor domain of the sodium channel, preventing its return to the resting state and thereby impeding channel recovery from inactivation. This mechanism explains the frequency-dependent blockade observed experimentally, where phenytoin's inhibitory effects intensify with increasing stimulation frequency. At the cellular level, this translates to suppression of paroxysmal depolarizing shifts (the intracellular correlate of interictal spikes) and prevention of seizure propagation through cortical networks [4]. Additional research indicates that phenytoin may preferentially inhibit persistent sodium currents (INaP) under specific conditions, particularly when these currents undergo significant inactivation, contributing to its antiepileptic effects by reducing the depolarizing drive that sustains epileptiform bursting [5].

Effects on Other Ionic Currents and Signaling Pathways

While sodium channel blockade represents phenytoin's primary mechanism, the drug demonstrates several secondary pharmacological actions that may contribute to its clinical efficacy. Phenytoin modestly inhibits T-type calcium channels in thalamic neurons, potentially relevant to its efficacy in generalized tonic-clonic seizures. Additionally, it enhances GABAergic inhibition through non-benzodiazepine mechanisms, possibly by increasing GABA synthesis or potentiating postsynaptic GABA responses, though these effects occur at higher concentrations than required for sodium channel blockade [2]. The drug also influences several intracellular messenger systems, including inhibition of protein kinase C and calmodulin-dependent kinase II, which may contribute to its antiepileptogenic potential and effects on neuronal plasticity [2].

Recent research has revealed that phenytoin's effects on sodium channels extend beyond simple pore blockade to include modulation of inactivation kinetics. The drug accelerates the development of slow inactivation and shifts its voltage-dependence toward more negative potentials, enhancing channel unavailability during sustained depolarizations. This action is particularly effective against pathological high-frequency firing while sparing normal neuronal activity, creating the therapeutic window that makes phenytoin clinically valuable. The table below summarizes phenytoin's key molecular targets and their contribution to its antiseizure effects [4] [5]:

Table: Phenytoin's Primary Molecular Targets and Functional Consequences

| Molecular Target | Effect | Functional Consequence | Concentration Dependence |

|---|---|---|---|

| Voltage-gated Sodium Channels (Fast-inactivated state) | Minimal effect | Limited significance for therapeutic action | No significant effect at therapeutic concentrations |

| Voltage-gated Sodium Channels (Slow-inactivated state) | Stabilization and enhanced entry | Prevents sustained high-frequency firing | IC50 ≈ 20-50 μM |

| Persistent Sodium Current (INaP) | Inhibition during prolonged depolarizations | Reduces depolarizing drive and burst firing | IC50 ≈ 30-80 μM (condition-dependent) |

| T-type Calcium Channels | Moderate inhibition | May suppress thalamocortical rhythmicity | IC50 ≈ 50-100 μM |

| GABAergic Transmission | Potentiation | Enhances inhibitory neurotransmission | Effects mainly at supratherapeutic concentrations |

Experimental Models for Studying Phenytoin

In Vivo Seizure Models

The maximal electroshock seizure (MES) test represents the gold standard for identifying compounds effective against generalized tonic-clonic seizures and provided the original experimental foundation for phenytoin's clinical development. In this model, electrical stimulation (typically 50-60 mA in mice or 150-200 mA in rats at 60 Hz for 0.2 seconds) is delivered via corneal or ear electrodes to induce generalized seizures with characteristic hindlimb tonic extension. Phenytoin demonstrates dose-dependent protection against tonic hindlimb extension, with ED50 values typically ranging from 5-15 mg/kg across rodent species [6]. The MES test exhibits strong predictive validity for clinical efficacy against generalized tonic-clonic and focal to bilateral tonic-clonic seizures, with all currently approved medications for these seizure types showing activity in this model.

The subcutaneous pentylenetetrazol (scPTZ) test identifies compounds potentially effective against absence seizures, though phenytoin shows limited efficacy in this model consistent with its clinical profile. Administration of PTZ (85-100 mg/kg in mice, 30-70 mg/kg in rats) induces myoclonic jerks followed by generalized clonic seizures. The kindling model, involving repeated subconvulsive electrical or chemical stimulation leading to progressively intensified seizure activity, provides a model of complex partial seizures with secondary generalization and demonstrates particular value for identifying compounds effective against focal epilepsies [6]. Unlike the MES and scPTZ models, kindling produces chronic hyperexcitability with spontaneous seizures and neuropathological changes resembling human temporal lobe epilepsy, offering both face validity and predictive validity for medication development.

Table: Clinically Validated Animal Models for Antiseizure Drug Discovery

| Model | Species | Behavioral Phenotype | Clinical Correlate | Phenytoin Efficacy | Screening Utility |

|---|---|---|---|---|---|

| Maximal Electroshock Seizure (MES) | Mice/rats | Tonic extension of forelimbs and hindlimbs | Generalized Tonic-Clonic Seizures | Highly effective | Primary screening |

| scPentylenetetrazol (scPTZ) | Mice/rats | Myoclonic jerks → bilateral clonus | Generalized myoclonus and absence seizures | Limited efficacy | Secondary screening |

| Amygdala-Kindling | Rats | Focal seizures progressing to bilateral convulsions | Focal seizures with impaired awareness | Moderately effective | Pharmacoresistance screening |

In Vitro Electrophysiological Approaches

Brain slice preparations maintaining intact neuronal circuitry provide powerful platforms for investigating phenytoin's cellular mechanisms. Acute hippocampal or cortical slices (300-400 μm thickness) from rodents (typically rats or mice aged 13-30 days) permit intracellular or patch-clamp recordings during application of convulsant agents such as 4-aminopyridine, low magnesium, or pentylenetetrazol. In these preparations, phenytoin (10-100 μM) consistently suppresses interictal-like bursts and prevents the transition to ictal-like discharges while having minimal effects on normal synaptic transmission [5]. The entorhinal cortex-hippocampus slice preparation is particularly valuable as it models the circuitry most relevant to temporal lobe epilepsy.

Whole-cell patch-clamp recording of individual neurons allows precise quantification of phenytoin's effects on specific ion currents. For sodium current measurements, technicians use internal solutions containing cesium fluoride or chloride to block potassium currents, and external solutions with tetraethylammonium, cadmium, and 4-aminopyridine to isolate sodium currents. Voltage-clamp protocols employing slow depolarizing ramps (10-50 mV/s) or sustained depolarizing steps effectively reveal phenytoin's concentration-dependent inhibition of persistent sodium currents (IC50 ≈ 50 μM) and effects on inactivation kinetics [5]. Meanwhile, current-clamp recordings demonstrate the drug's suppression of sustained repetitive firing in response to depolarizing current injections, with minimal effects on single action potentials – the cellular correlate of its frequency-dependent action.

Pharmacokinetics and Pharmacogenomics

Metabolic Pathways and Drug Interactions

Phenytoin exhibits nonlinear pharmacokinetics due to saturation of its primary metabolic enzymes, resulting in disproportionate increases in plasma concentrations with dosage increments. The drug is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 responsible for approximately 80-90% of its p-hydroxylation and CYP2C19 contributing the remainder. The resulting metabolite, 5-(4′-hydroxyphenyl)-5-phenylhydantoin (HPPH), undergoes glucuronidation before renal excretion [7] [3]. This metabolic profile underlies phenytoin's narrow therapeutic index and susceptibility to metabolic drug interactions, as modest inhibition of CYP2C9 can significantly increase phenytoin concentrations.

The arene oxide intermediate formed during phenytoin metabolism represents a clinically significant pathway, as this reactive metabolite may covalently bind to cellular proteins, potentially triggering idiosyncratic reactions including severe cutaneous adverse reactions like Stevens-Johnson syndrome and drug reaction with eosinophilia and systemic symptoms (DRESS) [7]. Genetic polymorphisms in enzymes involved in arene oxide detoxification, particularly microsomal epoxide hydrolase, may influence individual susceptibility to these reactions. Phenytoin also functions as a potent inducer of various cytochrome P450 enzymes (particularly CYP3A4) and phase II enzymes, accelerating metabolism of concurrently administered medications including oral contraceptives, antiretrovirals, and chemotherapeutic agents [1] [3].

Protein Binding and Pharmacogenomics

Phenytoin is approximately 90% bound to plasma proteins, primarily albumin, with only the unbound fraction pharmacologically active. Conditions that reduce protein binding – including renal impairment, hepatic dysfunction, hypoalbuminemia, and pregnancy – increase the free fraction, potentially leading to toxicity despite total concentrations within the therapeutic range [1] [8]. The Winter-Tozer equation provides a valuable correction for interpreting total phenytoin concentrations in hypoalbuminemic patients: Corrected Phenytoin = Measured Phenytoin / [(0.2 × Albumin) + 0.1] [8].

Pharmacogenomic variations significantly influence phenytoin dosing and toxicity risk. The CYP2C9*3 variant (rs1057910) substantially reduces metabolic capacity, with heterozygous and homozygous patients requiring 20-50% lower maintenance doses to maintain therapeutic concentrations [7]. Additionally, the HLA-B*15:02 allele strongly predicts risk for Stevens-Johnson syndrome and toxic epidermal necrolysis in Asian populations, prompting recommendations for genotype testing before initiating phenytoin in high-risk ethnic groups [8]. Emerging evidence suggests polymorphisms in SCN1A and SCN2A genes encoding sodium channel subunits may influence both epilepsy susceptibility and phenytoin response, though these associations require further validation [7].

Research Methods and Experimental Protocols

Electrophysiology Protocols

Comprehensive evaluation of phenytoin's effects on neuronal excitability requires standardized electrophysiological protocols in both reduced preparations (dissociated neurons) and intact circuits (brain slices). For voltage-clamp experiments examining sodium currents, researchers should utilize a holding potential of -100 mV with depolarizing test pulses to various potentials (-80 to +60 mV) in 5-mV increments before and after drug application. To specifically assess use-dependent block, employ pulse trains (10-50 pulses at frequencies of 10-100 Hz) from a holding potential of -100 mV to a test potential near -20 mV [4] [5]. For studying effects on slow inactivation, implement preconditioning pulses to various potentials (-120 to -20 mV) for 30-60 seconds before test pulses to measure available sodium current.

Current-clamp protocols should evaluate phenytoin's effects on intrinsic excitability parameters including input resistance, action potential threshold, afterhyperpolarization amplitude, and most importantly, the maximum firing frequency in response to depolarizing current injections of increasing magnitude (50-500 pA steps). To specifically assess the drug's frequency-dependent action, apply current pulses at varying frequencies (1-100 Hz) and measure the failure rate of action potential generation. For synaptic characterization, record evoked excitatory and inhibitory postsynaptic currents (EPSCs/IPSCs) while stimulating afferent pathways, allowing assessment of phenytoin's potential effects on synaptic transmission and short-term plasticity [5].

Molecular and Biochemical Techniques

Western blot analysis and immunohistochemistry using antibodies specific to sodium channel subunits (Nav1.1, Nav1.2, Nav1.6) can determine whether phenytoin treatment alters channel expression or subcellular distribution in experimental models. For examining post-translational modifications, phospho-specific antibodies targeting known phosphorylation sites on sodium channels (e.g., Ser residues in the inactivation gate) can reveal drug-induced changes in channel regulation. Co-immunoprecipitation experiments may identify alterations in channel interaction with regulatory proteins like β-subunits, calmodulin, or FGF family members following prolonged phenytoin exposure [2].

To assess phenytoin's effects on neuronal viability and metabolism, employ the MTT assay to measure mitochondrial function in primary neuronal cultures exposed to the drug both alone and in combination with convulsant agents. For higher-throughput screening of phenytoin analogs or combination therapies, multi-electrode array systems recording from cultured neuronal networks can quantify changes in spontaneous bursting activity and network synchronization. Calcium imaging using fluorophores like Fura-2 or Fluo-4 permits visualization of phenytoin's effects on intracellular calcium dynamics during epileptiform activity, potentially revealing neuroprotective mechanisms [9].

The following diagram illustrates the primary molecular interactions and experimental approaches for investigating phenytoin's mechanisms:

Molecular mechanisms of phenytoin and corresponding research methodologies. The diagram illustrates phenytoin's primary molecular targets, resulting functional effects on neuronal excitability, and experimental approaches for investigating these mechanisms.

Conclusion and Research Perspectives

Phenytoin remains a prototypical sodium channel blocker whose detailed mechanistic understanding continues to evolve eight decades after its introduction. Recent advances clarifying its preferential enhancement of slow inactivation rather than fast inactivation, coupled with insights into its voltage-sensor trapping mechanism, have refined our understanding of its frequency-dependent action. The well-validated animal models and electrophysiological protocols described provide robust methodologies for investigating phenytoin's mechanisms and evaluating novel compounds with potentially improved therapeutic profiles.

References

- 1. Phenytoin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Phenytoin – An anti-seizure drug: Overview of its chemistry ... [sciencedirect.com]

- 3. Phenytoin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Effect of phenytoin on sodium conductances in rat ... [pmc.ncbi.nlm.nih.gov]

- 5. Phenytoin Inhibits the Persistent Sodium Current in ... [journals.plos.org]

- 6. Validated animal models for antiseizure drug (ASD) discovery [pmc.ncbi.nlm.nih.gov]

- 7. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenytoin Toxicity - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 9. Investigation on the this compound channel-blocker ... [nature.com]

phenytoin sodium metabolite pathway and arene oxide intermediate

Phenytoin Metabolic Pathway and Key Enzymes

Phenytoin is extensively metabolized in the liver, with its biotransformation primarily mediated by cytochrome P450 (CYP) enzymes [1] [2] [3]. The following table summarizes the major metabolites and the enzymes involved in their formation.

| Metabolite/Pathway | Key Enzymes Involved | Proportion of Administered Dose | Notes/Significance |

|---|---|---|---|

| p-HPPH (5-(4′-hydroxyphenyl)-5-phenylhydantoin) [1] [3] | Formation: CYP2C9, CYP2C19 [1] [3] | 67-88% [3] | Major inactive metabolite; glucuronidated and excreted in urine [1] [2]. |

| Arene Oxide Intermediate [4] [1] [2] | Formation: CYP2C9, CYP2C19 [3] | N/A | Reactive metabolite; implicated in idiosyncratic toxicity (e.g., hepatotoxicity, SJS/TEN) [4] [1] [2]. |

| Dihydrodiol [1] [3] | EPHX1 (Epoxide Hydrolase) [1] [3] | 7-11% [3] | Detoxification pathway for the arene oxide intermediate [1]. |

| Catechol (3′,4′-diHPPH) [1] | CYP2C19, CYP2C9, CYP3A4 [1] | Minor pathway | Can oxidize spontaneously to a reactive quinone metabolite [1]. |

Genetic polymorphisms, particularly in CYP2C9 and CYP2C19, significantly influence metabolic efficiency and clinical outcomes [1] [3]. The table below outlines the impact of key genetic variants.

| Gene | Variant Allele | Functional Effect | Clinical Impact & Population Prevalence |

|---|

| CYP2C9 | *3 (rs1057910 A>C) [1] | Markedly decreased catalytic activity [1] [3] | Associated with significantly lower phenytoin clearance, increased plasma levels, and higher risk of concentration-dependent toxicity [1]. • White frequency: ~0.06-0.10 [3] • East Asian frequency: ~0.017-0.026 [3] | | CYP2C19 | *2 (rs4244285) [1] | Non-functional or absent enzyme [3] | Contributes to impaired metabolism, especially at high doses [3]. • Poor Metabolizers: 2-6% of White or African populations; 18-23% of East Asian populations [3]. |

Experimental Assessment of Arene Oxide-Mediated Toxicity

The following methodology, derived from a seminal study, assesses individual susceptibility to phenytoin hepatotoxicity linked to the arene oxide intermediate [4].

- 1. Primary Cell Isolation: Obtain human lymphocytes from test subjects (patients with a history of phenytoin hepatotoxicity, their family members, and healthy controls) [4].

- 2. Metabolite Generation System: Utilize a murine hepatic microsomal system to enzymatically generate phenytoin metabolites. This system simulates the in vivo metabolic conversion of phenytoin, including the production of the arene oxide intermediate [4].

- 3. Cell Exposure and Viability Testing: Expose the isolated human lymphocytes to the generated metabolites. Incubate cells with various concentrations of phenytoin (e.g., 31 to 125 µM) or with phenytoin alone as a control. Subsequently, perform cell viability assays to measure dose-dependent toxicity [4].

- 4. Enzyme Inhibition Control: In parallel experiments, inhibit the detoxification enzyme epoxide hydrolase (EPHX1) in control lymphocytes using a selective inhibitor. This mimics a potential genetic defect in this detoxification pathway [4].

- 5. Data Interpretation:

- Positive Toxicity: A dose-dependent decrease in lymphocyte viability upon exposure to metabolites, but not to phenytoin alone, indicates susceptibility to arene oxide-mediated toxicity [4].

- Genetic Predisposition: Similar dose-response curves between patient cells and control cells with inhibited EPHX1 suggest a heritable defect in the detoxification of arene oxides [4].

- Inheritance Patterns: Intermediate toxicity in parents' cells suggests a potential heterozygous state, while variable responses in siblings indicate the complexity of inheritance [4].

Metabolic Pathway and Experimental Workflow Visualization

The following diagram illustrates the complete metabolic pathway of phenytoin, highlighting the central role of the arene oxide intermediate and its connection to both detoxification and toxicological outcomes.

Diagram 1: The metabolic pathway of phenytoin, highlighting the central arene oxide intermediate and its role in both detoxification and toxicity pathways. Red elements indicate reactive metabolites or toxic outcomes, while green elements signify detoxification and excretion.

The experimental protocol for assessing arene oxide susceptibility can be visualized as the following workflow.

Diagram 2: A workflow diagram for the experimental protocol used to assess individual susceptibility to phenytoin hepatotoxicity in vitro.

Key Implications for Research and Development

The metabolism of phenytoin and the properties of its arene oxide intermediate have several critical implications for drug safety and development.

- Understanding Idiosyncratic Toxicity: The arene oxide hypothesis provides a mechanistic explanation for rare but severe adverse effects like hepatotoxicity and Severe Cutaneous Adverse Reactions (SCARs), which are not dose-dependent but linked to individual metabolic differences [4] [1] [2].

- Role of Pharmacogenomics: Pre-emptive screening for CYP2C9 and CYP2C19 polymorphisms can help identify patients at higher risk of concentration-dependent adverse effects and optimize their dosing regimens [1] [3]. A suspected defect in EPHX1 activity may also contribute to susceptibility to idiosyncratic toxicity [4].

- Considerations for Drug Design: When developing new compounds, medicinal chemists can use this pathway to identify structural motifs that may form reactive arene oxides. Strategies can be employed to design these motifs out of new drug candidates to improve their safety profile.

References

- 1. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online Phenytoin [go.drugbank.com]

- 3. Chemistry and Biotransformation - Antiepileptic Drugs [doctorlib.org]

- 4. Predisposition to phenytoin hepatotoxicity assessed in vitro [pubmed.ncbi.nlm.nih.gov]

protein binding and volume of distribution of phenytoin

Protein Binding of Phenytoin

Phenytoin is highly bound to serum proteins, primarily albumin. This binding is nonlinear, concentration-dependent, and influenced by several patient-specific factors, meaning the free (active) fraction can vary significantly [1] [2] [3].

The table below summarizes the key attributes and influential factors of phenytoin's protein binding:

| Attribute | Description | Clinical/R&D Significance |

|---|---|---|

| Primary Binding Protein | Serum Albumin [2] [3] | Primary determinant of binding capacity. |

| Typical Bound Fraction | ~90% (range 85-95%) [2] [3] | Only ~10% of total plasma concentration is pharmacologically active. |

| Binding Kinetics | Nonlinear (saturable) and concentration-dependent [1] | Free fraction increases as total phenytoin concentration increases. |

| Key Displacer Agents | Valproic Acid, Uraemic Toxins, Bilirubin [1] [2] [3] | Concomitant use can increase free fraction without changing total concentration. |

| Impact of Renal Failure | Reduced protein binding due to hypoalbuminemia and accumulated uraemic toxins [1] [3] | Leads to a higher free fraction; monitoring free phenytoin is essential. |

Experimental Protocol: Investigating Protein Binding

A 2019 study developed a mechanistic protein binding model to more accurately predict free phenytoin concentrations, outperforming the traditional Winter-Tozer equation [1].

- Data Collection: Paired observations of total and free phenytoin concentrations were extracted from clinical databases, along with covariates like serum albumin concentration, presence of severe renal dysfunction (based on blood urea nitrogen), and concomitant valproic acid use [1].

- Analytical Method: Total and free phenytoin concentrations were measured using validated assays like fluorescent polarization immunoassay (FPIA) or liquid chromatography with tandem mass spectrometry (LC-MS/MS). Free concentrations were obtained via ultracentrifugation at ambient temperature [1].

- Model Development: A nonlinear mixed-effects modelling approach was used. The model was based on a one-site specific binding relationship, described by the equation C~total~ = C~free~ + (B~max~ × C~free~)/(K~D~ + C~free~), where B~max~ (maximum binding capacity) is linearly related to serum albumin concentration and K~D~ is the dissociation constant [1].

- Model Validation: The predictive performance of the final mechanistic model was compared against the Winter-Tozer equation in five external validation datasets [1].

This workflow illustrates the process of building and validating the mechanistic model for predicting free phenytoin concentration:

Volume of Distribution of Phenytoin

The volume of distribution (Vd) for phenytoin is moderate and correlates with body weight. Recent studies suggest it may be larger than some historical references indicate.

The table below summarizes the key data on phenytoin's volume of distribution:

| Parameter | Reported Values | Conditions & Notes |

|---|---|---|

| Typical Vd | 0.65 L/kg [3] | Commonly cited reference value. |

| Revised Vd | ~0.894 L/kg [4] | Based on data from patients on chronic maintenance therapy. |

| Vd in Population PK | Correlated with Body Weight [5] | Linear two-compartment model used after IV fosphenytoin. |

| Distribution | Two-compartment model [5] | Describes distribution in central and peripheral tissues. |

Experimental Protocol: Population PK Modeling

A 2012 population pharmacokinetic study characterized the Vd and clearance of phenytoin after intravenous fosphenytoin administration in healthy subjects and patients [5].

- Study Design & Data: Pooled data from Phase I (healthy adults) and Phase III (neurosurgical and epileptic patients, including pediatrics) studies were used. Subjects received single IV doses of fosphenytoin, and serial blood samples were collected to measure total plasma phenytoin concentrations [5].

- Analytical Method: Total plasma phenytoin concentration was determined using a validated LC-MS/MS method with a linear range of 0.1–50 μg/mL [5].

- Modeling Technique: A population analysis using non-linear mixed-effect modeling (NONMEM) was performed. A linear two-compartment model with conversion of the prodrug fosphenytoin to phenytoin was the best structural model [5].

- Covariate Analysis: The final model identified body weight as a significant covariate influencing phenytoin's clearance (CL), central volume of distribution (V2), and peripheral volume of distribution (V3) [5].

This diagram illustrates the structure of the final population pharmacokinetic model:

Key Takeaways for Professionals

- Prioritize Free Drug Monitoring: For precision in dosing individualization, especially in vulnerable populations (renally impaired, hypoalbuminemic, those on valproate), measuring or accurately predicting the free phenytoin concentration is superior to relying on total concentrations [1] [3].

- Leverage Advanced Models: The newer mechanistic binding model provides a more accurate framework for understanding nonlinear protein binding than the empirical Winter-Tozer equation [1].

- Account for Larger Vd: Clinical calculations, such as for loading doses, should consider that the volume of distribution in chronically treated patients may be closer to 0.9 L/kg rather than older textbook values [4].

References

- 1. Nonlinear protein binding of phenytoin in clinical practice [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of phenytoin [pubmed.ncbi.nlm.nih.gov]

- 3. Phenytoin, Total, Serum [pediatric.testcatalog.org]

- 4. Pharmacokinetics of Phenytoin: Reminders and Discoveries [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of phenytoin after intravenous ... [pmc.ncbi.nlm.nih.gov]

RP-HPLC Method Validation for Phenytoin Sodium Quantification: Comprehensive Application Notes and Protocols

Then, I will now begin writing the main body of the article.

Introduction

Phenytoin sodium remains a critically important antiepileptic medication with a narrow therapeutic index, necessitating precise analytical methods for quality control in pharmaceutical formulations. The quantification of this compound requires highly reliable chromatographic methods that can accurately determine the active pharmaceutical ingredient while excluding potential interference from excipients or degradation products. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as the technique of choice for this application due to its robustness, reproducibility, and compatibility with both hydrophilic and moderately hydrophobic compounds.

This application note provides a comprehensive protocol for the validation of an RP-HPLC method for this compound quantification in bulk and pharmaceutical dosage forms, developed in accordance with International Conference on Harmonization (ICH) guidelines. The method has been optimized to demonstrate excellent specificity, accuracy, precision, and linearity within the established concentration ranges. All validation parameters have been thoroughly evaluated to ensure the method's suitability for routine analysis in quality control laboratories across pharmaceutical industries and regulatory settings.

Methodology and Chromatographic Conditions

Instrumentation and Materials

The validated method employs a conventional HPLC system equipped with an isocratic pump, auto-sampler, column oven, and UV/VIS detector. Data acquisition and processing are typically handled by empower software or equivalent chromatography data system. The method requires this compound reference standard of known purity (preferably ≥99%), HPLC-grade methanol, and high-purity water. For pharmaceutical dosage forms, tablet formulations containing this compound should be obtained from commercial sources.

Chromatographic Conditions

Based on the research by Shah et al., the optimal chromatographic conditions for this compound separation have been established [1]:

- Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μm) or equivalent

- Mobile Phase: Methanol:phosphate buffer (pH 5.0) in ratio of 50:50 (v/v)

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 215 nm

- Injection Volume: 20 μL

- Column Temperature: Ambient (25 ± 2°C)

- Run Time: 10 minutes

The method employs isocratic elution, which simplifies the separation process and reduces method complexity compared to gradient approaches. Under these conditions, this compound exhibits a retention time of approximately 3.97 minutes, providing efficient separation from potential interferents and excipients commonly found in pharmaceutical formulations [1].

Table 1: Chromatographic System Parameters

| Parameter | Specification |

|---|---|

| Column Type | Reverse Phase C18 |

| Column Dimensions | 250 mm × 4.6 mm i.d. |

| Particle Size | 5 μm |

| Mobile Phase Composition | Methanol:Phosphate Buffer (50:50) |

| Buffer pH | 5.0 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 20 μL |

| Retention Time (this compound) | 3.97 min |

Method Validation Parameters

The method has been comprehensively validated according to ICH Q2(R1) guidelines, addressing all critical validation parameters to ensure reliability, reproducibility, and accuracy for the intended application [2].

Specificity

Specificity was demonstrated by resolving this compound effectively from potential interferents. Chromatographic analysis confirmed that excipients present in pharmaceutical formulations do not interfere with the analyte peak, establishing the method's capability to accurately quantify this compound in the presence of other components [1].

Linearity and Range

The method demonstrates excellent linearity across the concentration range of 10-30 μg/mL for this compound. The linear regression equation for this compound was reported as y = 7667x - 99.948 with a correlation coefficient (r²) of 0.997, well within the acceptable limits for analytical methods [1] [3].

Accuracy

Accuracy was validated through recovery studies using standard addition method at three different concentration levels. The results showed average recovery of 99.4-101.88% for this compound, confirming the method's accuracy for quantitative analysis [1] [4].

Precision

Both repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated. The relative standard deviation (RSD) for intra-day precision was ≤0.598% and for inter-day precision was ≤1.5%, meeting the acceptance criteria for method precision [3].

Table 2: Method Validation Parameters for this compound Quantification

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 10-30 μg/mL | - |

| Correlation Coefficient (r²) | 0.997 | ≥0.995 |

| Retention Time | 3.97 min | - |

| LOD | 1.44 μg/mL | - |

| LOQ | 4.36 μg/mL | - |

| Accuracy (% Recovery) | 99.4-101.88% | 98-102% |

| Precision (% RSD) | ≤1.5% | ≤2% |

| Robustness | Within acceptable variations | System suitability parameters within limits |

Standard and Sample Preparation

Standard Solution Preparation

Primary stock solution of this compound is prepared by accurately weighing 10 mg of reference standard and transferring to a 10 mL volumetric flask. Dissolve in and dilute to volume with mobile phase or diluent to obtain a concentration of 1 mg/mL. Prepare working standard solutions by appropriate dilution of the stock solution with mobile phase to obtain concentrations spanning the range of 10-30 μg/mL for construction of the calibration curve.

Sample Preparation from Dosage Forms

For tablet formulations, weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound to a 10 mL volumetric flask. Add approximately 7 mL of mobile phase, sonicate for 15-20 minutes with intermittent shaking, and dilute to volume with mobile phase. Mix well and filter through a 0.45 μm membrane filter. Discard the first few mL of the filtrate and use the clear filtrate for analysis after appropriate dilution if necessary [1].

System Suitability Testing

System suitability tests are integral to the analytical method to ensure that the complete chromatographic system is adequate for the intended analysis. The following parameters should be verified before initiating the validation procedure:

- Theoretical plates: Not less than 2000, indicating column efficiency

- Tailing factor: Not more than 2.0, indicating peak symmetry

- Relative standard deviation (RSD): Not more than 2.0% for replicate injections of standard solution

These parameters confirm that the chromatographic system is performing optimally and generating reliable data [5].

Detailed Experimental Protocols

Procedure for Specificity and Selectivity

- Prepare standard solution of this compound at concentration within linearity range (e.g., 20 μg/mL)

- Prepare placebo solution containing all excipients in the same proportion as in formulation but without active ingredient

- Prepare sample solution from pharmaceutical dosage form as described in section 4.2

- Inject each solution separately into the HPLC system using chromatographic conditions specified in section 2.2

- Record chromatograms and compare retention times, peak purity, and resolution

- Confirm specificity by demonstrating that placebo components do not interfere with this compound peak and that peak purity indicates a homogeneous peak

Procedure for Linearity and Range

- Prepare minimum of five concentrations of standard solutions spanning the range of 10-30 μg/mL (e.g., 10, 15, 20, 25, 30 μg/mL)

- Inject each concentration in triplicate using the established chromatographic conditions

- Record peak areas for each injection and calculate average peak areas for each concentration

- Plot calibration curve of average peak area versus concentration

- Calculate regression equation and correlation coefficient using statistical software or spreadsheet

- Verify linearity by ensuring correlation coefficient (r²) is ≥0.995 and residuals are randomly distributed

Procedure for Accuracy (Recovery Studies)

- Prepare sample solution of known concentration (e.g., 80% of target concentration) from placebo spiked with reference standard

- Prepare three different concentration levels (80%, 100%, 120%) covering the specified range, each in triplicate

- Analyze each preparation using the established chromatographic method

- Calculate recovery for each concentration by comparing measured concentration with theoretical concentration

- Determine mean recovery and %RSD for each concentration level

- Acceptance criteria: Mean recovery should be within 98-102% with %RSD not more than 2%

Robustness Testing Protocol

- Deliberately introduce small variations in chromatographic parameters:

- Flow rate: ±0.1 mL/min (0.9 and 1.1 mL/min)